Due to its low viscosity and high volatility, D5 can be used as a solvent in some scientific applications. Research suggests it may be a "greener" alternative to traditional solvents in specific synthetic chemistry reactions []. However, more research is needed to determine its wider applicability as a solvent across various scientific fields.
Decamethylcyclopentasiloxane is a cyclic siloxane with the molecular formula C₁₀H₃₀O₅Si₅, commonly referred to as D5. It appears as a colorless and odorless liquid that is slightly volatile. The compound consists of five silicon atoms and five oxygen atoms arranged in a cyclic structure, with ten methyl groups attached to the silicon atoms . Its physical properties include:
Decamethylcyclopentasiloxane is classified as a volatile methylsiloxane and is primarily used in cosmetic formulations due to its emollient properties .
Decamethylcyclopentasiloxane can be synthesized through the hydrolysis of dimethyldichlorosilane. This process yields a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane, from which decamethylcyclopentasiloxane can be separated by distillation. In the presence of a strong base such as potassium hydroxide, the polymer/ring mixture can be equilibrated to maximize the yield of more volatile cyclic siloxanes .
The primary method for synthesizing decamethylcyclopentasiloxane involves:
Decamethylcyclopentasiloxane is widely used in various applications, including:
Studies have shown that decamethylcyclopentasiloxane does not significantly react with aqueous systems, indicating low hydrolytic sensitivity. Its environmental fate has been assessed through modeling studies that suggest it may escape into the atmosphere where it can undergo degradation by hydroxyl radicals .
Decamethylcyclopentasiloxane belongs to a family of cyclic siloxanes that includes other compounds such as:
Compound | Silicon Atoms | Methyl Groups | Volatility | Primary Use |
---|---|---|---|---|
Decamethylcyclopentasiloxane | 5 | 10 | Moderate | Cosmetics |
Cyclotetrasiloxane | 4 | 8 | High | Industrial solvents |
Cyclohexasiloxane | 6 | 12 | Low | Personal care products |
Decamethylcyclopentasiloxane is unique due to its balance of volatility and emollient properties, making it particularly suitable for cosmetic applications while being less toxic compared to other siloxanes .
Decamethylcyclopentasiloxane exhibits a distinctive cyclic molecular architecture that fundamentally influences its physicochemical behavior [1]. The compound possesses the molecular formula C₁₀H₃₀O₅Si₅ with a molecular weight of 370.77 g/mol [1] [2] [3]. The structural framework consists of a five-membered ring composed of alternating silicon and oxygen atoms, creating a pentasiloxane backbone [3]. Each silicon atom in the ring structure is substituted with two methyl groups, resulting in the decamethyl designation [3].
The cyclic configuration of Decamethylcyclopentasiloxane creates a highly symmetrical molecular geometry that contributes to its unique physical properties [1]. The silicon-oxygen bond arrangement forms a flexible ring structure with Si-O bond lengths typical of siloxane compounds [4]. The presence of ten methyl substituents distributed around the siloxane ring creates significant steric bulk and influences the compound's interaction with various environmental matrices [4].
Nuclear magnetic resonance spectroscopy analysis reveals distinct chemical environments for the silicon atoms within the ring structure, with ²⁹Si NMR signals appearing in the characteristic T region (-88 to -93 ppm) for the silicon atoms bonded to both methyl groups and oxygen atoms [5]. The molecular refractive power of Decamethylcyclopentasiloxane is 93.45 mL/mol, consistent with its high molecular polarizability [6].
The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2,2,4,4,6,6,8,8,10,10-decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane [3]. The Chemical Abstracts Service registry number 541-02-6 provides unique identification for this cyclic methylsiloxane [3]. The compound's structural characteristics position it as a member of the cyclic volatile methylsiloxanes family, specifically designated as D5 in the standard nomenclature system [1].
Table 1: Basic Physicochemical Properties of Decamethylcyclopentasiloxane
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₃₀O₅Si₅ | [1] [2] [3] |
CAS Registry Number | 541-02-6 | [3] |
Molecular Weight (g/mol) | 370.77 | [1] [2] [3] |
Melting Point (°C) | -38 to -44 | [2] [3] [7] |
Boiling Point (°C) | 210-211 | [2] [3] [7] |
Density (g/cm³ at 25°C) | 0.954-0.958 | [2] [8] [9] [10] |
Refractive Index (nD at 20°C) | 1.396-1.398 | [2] [8] [9] |
Vapor Pressure (Pa at 25°C) | 33.2 | [2] [7] |
Flash Point (°C) | 73-82.7 | [7] [8] [9] |
Surface Tension (mN/m) | 18.29 (at 297.15 K) | [2] |
Dielectric Constant (at 20°C) | 2.5 | [2] [6] [11] |
Water Solubility (mg/L at 25°C) | 0.017 | [10] |
Henry's Law Constant (Pa·m³/mol at 25°C) | 3,342,000 | [10] [12] |
Log Kow (octanol-water partition coefficient) | 5.20-8.07 | [2] [6] |
Decamethylcyclopentasiloxane demonstrates distinctive thermal properties that reflect its cyclic siloxane structure and influence its environmental behavior [13]. The compound exhibits a melting point ranging from -38°C to -44°C, indicating its liquid state under normal environmental conditions [2] [3] [7]. The boiling point occurs at 210-211°C at standard atmospheric pressure, characteristic of volatile methylsiloxanes [2] [3] [7].
The thermal conductivity of Decamethylcyclopentasiloxane has been experimentally determined across a temperature range of 253.15 K to 353.15 K using the transient hot wire method [13]. These measurements demonstrate temperature-dependent thermal transport properties with measurement uncertainties of approximately 3.0% [13]. The thermal conductivity data proves essential for understanding heat transfer mechanisms in applications involving this cyclic siloxane [13].
Volatility characteristics of Decamethylcyclopentasiloxane are defined by its vapor pressure of 33.2 Pa at 25°C [2] [7]. This moderate vapor pressure contributes to the compound's classification as a volatile methylsiloxane, enabling significant atmospheric transport [14]. The heat of evaporation is 51.4 kJ/mol, reflecting the energy required for phase transition from liquid to vapor [10].
The compound exhibits explosive limits between 0.52% and 7.0% by volume, defining the concentration range where combustible mixtures can form with air [2] [15]. The auto-ignition temperature occurs at 372°C (645.2 K), indicating the minimum temperature for spontaneous ignition without external ignition sources [7]. The flash point ranges from 73°C to 82.7°C, representing the lowest temperature at which vapor concentrations can support combustion [7] [8] [9].
Thermal stability studies reveal that Decamethylcyclopentasiloxane maintains structural integrity under normal temperature conditions but undergoes thermal decomposition at elevated temperatures [16]. When subjected to heating, various cyclopentasiloxanes can release formaldehyde, creating potential occupational hazards in environments such as hair salons where heated applications occur [17]. The atmospheric degradation of Decamethylcyclopentasiloxane proceeds through reaction with hydroxyl radicals, with an estimated atmospheric half-life of approximately 8 days [18] [16].
Table 2: Thermal Properties and Volatility Profile
Thermal Parameter | Value | Reference |
---|---|---|
Heat of Evaporation (kJ/mol) | 51.4 | [10] |
Critical Temperature (°C) | Not determined | - |
Thermal Conductivity (W/m·K) | Temperature dependent (253.15-353.15 K range) | [13] |
Specific Heat Capacity (J/g·K) | Not determined | - |
Vapor Density | Not available | - |
Explosive Limits (% by volume) | 0.52-7.0 | [2] [15] |
Auto-ignition Temperature (°C) | 372 (645.2 K) | [7] |
Kinematic Viscosity (mm²/s at 25°C) | 3.7 | [7] |
Dynamic Viscosity (mPa·s at 25°C) | 3.5 | [7] |
The solubility characteristics of Decamethylcyclopentasiloxane in environmental matrices are dominated by its hydrophobic nature and high lipophilicity [18]. Water solubility is extremely limited, with measured values of 0.017 mg/L at 23°C, reflecting the compound's strong preference for organic phases over aqueous environments [10]. This low aqueous solubility significantly influences the compound's environmental distribution and fate pathways [19].
The octanol-water partition coefficient (Kow) of Decamethylcyclopentasiloxane demonstrates exceptional lipophilicity, with log Kow values ranging from 5.20 to 8.07 [2] [6]. This high partition coefficient indicates strong affinity for organic matter and lipid-rich environments [20]. The compound shows immiscibility with water and exhibits hydrolytic sensitivity classification of 1, indicating no significant reaction with aqueous systems under normal conditions [2] [15].
Environmental partitioning behavior is characterized by the Henry's Law constant of 3,342,000 Pa·m³/mol at 25°C, indicating a strong tendency for volatilization from aqueous solutions [10] [12]. The air-water partition coefficient (Kaw) ranges from 292 to 1023, depending on measurement methodology and conditions [18] [20]. These values confirm the compound's preferential distribution to the atmospheric compartment when released to environmental systems [21].
Soil organic carbon-water partition coefficient (log Koc) values of 5.17 demonstrate strong sorption to organic matter in soil and sediment matrices [7]. This high sorption affinity influences the compound's mobility in terrestrial environments and contributes to its persistence in sediment compartments [22]. The bioconcentration factor indicates a high degree of bioconcentration and bioaccumulation in aquatic organisms, though evidence suggests no trophic biomagnification occurs in aquatic food webs [23].
Reactivity studies reveal that Decamethylcyclopentasiloxane undergoes hydrolysis under specific environmental conditions [24]. Hydrolysis experiments demonstrate that the compound exhibits relatively slow degradation compared to other cyclic methylsiloxanes, with elimination ranging from 59% to 98% depending on temperature conditions over extended time periods [24]. The degradation pathway involves ring-opening hydrolysis to form linear oligomeric siloxane diols, followed by further hydrolysis to dimethylsilanediol [19] [25].
Atmospheric reactivity occurs primarily through reaction with hydroxyl radicals, forming various oxidation products including formate esters and siloxanols [16]. The atmospheric degradation mechanism involves complex pathways that depend on the fate of peroxy radicals formed during the initial oxidation process [16]. Environmental fate modeling indicates that Decamethylcyclopentasiloxane exhibits residence times in aquatic systems that exceed persistence criteria, particularly when emissions occur to water bodies [21].
The compound's environmental behavior is characterized by rapid volatilization from surface waters, with atmospheric emission representing the predominant environmental fate pathway [26]. In wastewater treatment plants, atmospheric emissions constitute approximately 98% of total environmental releases, with only minor fractions distributed to soil and water compartments [26].
Table 3: Environmental Partitioning and Fate Properties
Environmental Parameter | Value | Reference |
---|---|---|
Water Solubility (mg/L) | 0.017 (at 23°C) | [10] |
Soil Organic Carbon-Water Partition Coefficient (log Koc) | 5.17 | [7] |
Air-Water Partition Coefficient (Kaw) | 292-1023 | [18] [20] |
Bioconcentration Factor | High degree in aquatic organisms | [23] |
Atmospheric Half-life (days) | ~8 | [18] |
Volatilization Rate | High (readily volatilizes) | [14] |
Environmental Persistence Classification | Persistent, bioaccumulative, toxic (PBT) | [27] [28] |
Bioaccumulation Potential | Potentially bioaccumulative | [1] [23] |
The industrial synthesis of decamethylcyclopentasiloxane relies on a well-established sequence of chemical transformations beginning with the preparation of dimethyldichlorosilane as the primary precursor [1] [2]. The fundamental raw materials for this process include elemental silicon, methyl chloride, and copper-based catalysts [2] [3].
Dimethyldichlorosilane ((CH₃)₂SiCl₂) is synthesized through the Rochow direct process, which involves the reaction of elemental silicon with methyl chloride in the presence of copper(I) chloride catalyst at approximately 300°C [2] [3]. This reaction proceeds according to the following mechanism:
2 CH₃Cl + Si → (CH₃)₂SiCl₂ + other methylchlorosilanes
The reaction is conducted in a fluidized bed reactor where finely ground silicon powder is contacted with methyl chloride gas [2]. The copper catalyst, typically applied as Cu₂O, facilitates the formation of the desired dimethyldichlorosilane while minimizing the production of unwanted byproducts [4].
The conversion of dimethyldichlorosilane to cyclic siloxanes proceeds through a hydrolysis mechanism that generates a complex mixture of linear and cyclic dimethylsiloxanes [1] [5]. The hydrolysis reaction can be represented as:
n(CH₃)₂SiCl₂ + nH₂O → [(CH₃)₂SiO]ₙ + 2nHCl
This hydrolysis process typically employs excess water to ensure complete conversion of the chlorosilane precursor [6]. The reaction temperature ranges from 20°C to 100°C, with higher temperatures favoring faster reaction rates but potentially leading to more complex product mixtures [6].
The hydrolysis mechanism involves nucleophilic attack by water molecules on the silicon centers, followed by elimination of hydrogen chloride [7]. The process generates both linear polydimethylsiloxanes and cyclic oligomers, with the relative proportions depending on reaction conditions including temperature, concentration, and the presence of catalysts [5].
The formation of specific cyclic siloxanes, including decamethylcyclopentasiloxane, is achieved through an equilibration process catalyzed by strong bases, particularly potassium hydroxide [1] [8]. This equilibration reaction redistributes the siloxane bonds to favor the formation of thermodynamically stable cyclic structures:
[(CH₃)₂SiO]ₙ → x[(CH₃)₂SiO]₅ + other cyclic and linear siloxanes
The mechanism involves the formation of silanolate anions that can attack silicon centers in the polymer chain, leading to bond cleavage and reformation [8]. The presence of potassium hydroxide at concentrations of 0.5-5% by weight facilitates this redistribution process [9].
The equilibration typically occurs at temperatures between 100°C and 170°C, with reaction times ranging from 5 to 60 minutes depending on the desired conversion level [8]. Under these conditions, the polymer/ring mixture reaches equilibrium, allowing for complete conversion to the more volatile cyclic siloxanes [1].
Decamethylcyclopentasiloxane serves as both a product and an intermediate in various catalytic polymerization processes. The anionic ring-opening polymerization of decamethylcyclopentasiloxane employs strong bases or lithium-based catalysts to initiate the ring-opening process [10] [11].
The polymerization mechanism involves the nucleophilic attack of the initiator on a silicon center in the cyclic siloxane ring, followed by propagation through successive ring-opening reactions [11] [12]. Phosphazene bases have proven particularly effective for this transformation, with the reaction proceeding through an initiator/chain-end activation mechanism [13] [11].
The general mechanism for anionic ring-opening polymerization includes:
Phosphazene bases represent a highly effective class of catalysts for siloxane polymerization reactions [14] [13]. These catalysts demonstrate exceptional basicity and can facilitate polymerization at relatively low concentrations, typically 2-1000 ppm by weight based on the siloxane substrate [14].
The mechanism involves the formation of ionic phosphazene base complexes with the general formula A⁺B⁻, where A⁺ represents the phosphazene base cation and B⁻ is an active anion such as fluoride or hydroxide [14]. The catalytic activity depends on the strength of the base and the efficiency of proton transfer in both initiation and propagation reactions [11].
Particularly effective phosphazene bases include tetrakis(tris(dimethylamino)phosphoranilideneamino)phosphonium salts, which can achieve polymerization in as little as 5-60 minutes at temperatures ranging from ambient to 100°C [14] [13].
Acid-catalyzed polymerization and rearrangement reactions play important roles in the industrial processing of cyclic siloxanes [15] [7]. The acid-catalyzed hydrolysis of siloxane bonds follows a mechanism involving protonation of the siloxane oxygen, making the silicon center more electrophilic and susceptible to nucleophilic attack [7].
Specific acid catalysts used in industrial processes include:
The acid-catalyzed conversion of octamethylcyclotetrasiloxane to decamethylcyclopentasiloxane employs normal C₆-C₁₆ alkylsulfonic acids at concentrations of 0.1-2% by weight based on the aqueous hydrochloric acid [15]. This process operates at temperatures of 70-95°C and can achieve yields of 70-90% pentamer formation [15].
Recent developments in organocatalytic systems have introduced alternative approaches for controlled polymerization of cyclic siloxanes [16] [11]. Homoconjugated acid catalysts, formed by combining strong organic bases with carboxylic acids, demonstrate high selectivity for silanol polycondensation while minimizing the formation of cyclic byproducts [16].
Guanidine-based catalysts, particularly those containing trimethylene-propylguanidine structures, show excellent performance for controlled ring-opening polymerization [11] [12]. These systems can operate under mild conditions and are compatible with non-dehydrated solvents [11].
The primary method for purifying decamethylcyclopentasiloxane from the complex mixture of cyclic and linear siloxanes is fractional distillation [1] [17]. The process exploits the different boiling points of various cyclic siloxanes to achieve separation.
Vacuum distillation is commonly employed to separate volatile cyclosiloxanes, producing industrial-grade D4 with purity levels of 98.80-99.00 wt% [17]. For decamethylcyclopentasiloxane, which has a boiling point of 210-211°C at atmospheric pressure, the distillation process requires careful temperature control to prevent thermal degradation [18].
The distillation process typically involves:
Comprehensive quality control protocols are essential for ensuring the purity and consistency of decamethylcyclopentasiloxane products [19] [20]. Gas chromatography coupled with mass spectrometry (GC-MS) serves as the primary analytical method for purity determination and impurity identification [20] [21].
The standard analytical protocol includes:
Physical property testing forms an integral part of quality control protocols for decamethylcyclopentasiloxane [18] [23]. Key parameters include:
Density Measurements: Density at 25°C should fall within the range of 0.954-0.959 g/cm³, typically determined by pycnometry [18] [23].
Viscosity Testing: Kinematic viscosity at 25°C ranges from 3.5-4.5 cSt, measured using capillary viscometry methods [23].
Refractive Index: The refractive index at 20°C should be between 1.396-1.40, determined by standard refractometry [22] [23].
Thermal Properties: Boiling point verification (210-211°C) and flash point determination (70-85°C) for safety and handling purposes [18] [23].
Advanced analytical techniques have been developed for trace-level analysis and environmental monitoring applications [24] [21]. Headspace gas chromatography/mass spectrometry (HS-GC/MS) enables the determination of decamethylcyclopentasiloxane at concentrations as low as 6.2 ng/L in aqueous samples [21].
For air monitoring applications, thermal desorption gas chromatography mass spectrometry (TD-GC-MS) provides sensitivity down to 1.4 ng/L in exhaled air samples [25] [26]. These methods employ stable isotope internal standards (¹³C₅-labeled D5) to ensure accurate quantification and account for potential losses during sample processing [21] [25].
Sample Collection Protocols: Specialized collection methods using low-density polyethylene (LDPE) materials help prevent analyte loss during sampling and transport [24]. For air samples, Bio-VOC breath samplers with automatic thermal desorption tubes provide reliable collection with minimal contamination [25].
Calibration Requirements: Analytical methods employ multi-point calibration curves with relative standard deviation (RSD) acceptance criteria of ≤30% for standard compounds [20]. Internal standard recovery must fall within 70-130% of the continuing calibration verification standard [20].
Flammable;Health Hazard